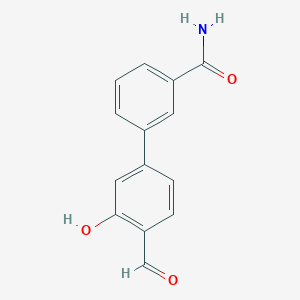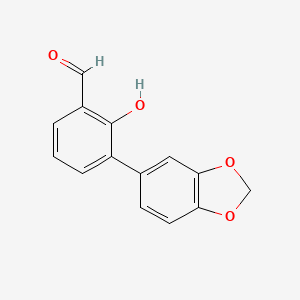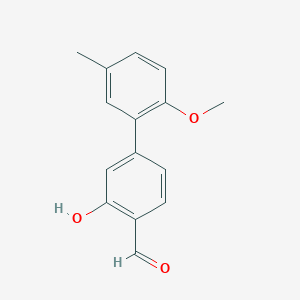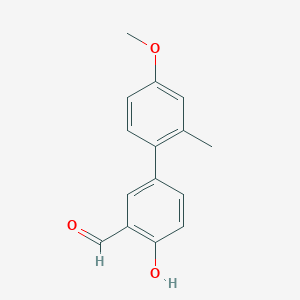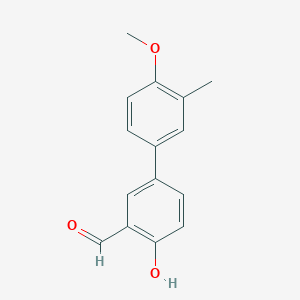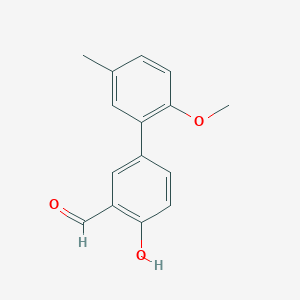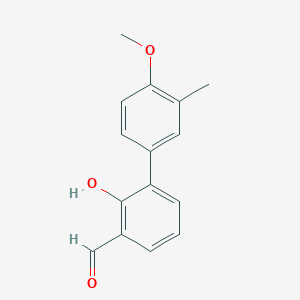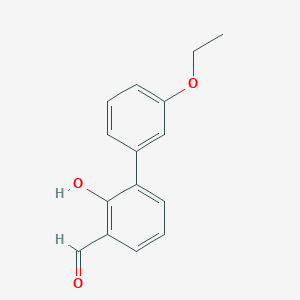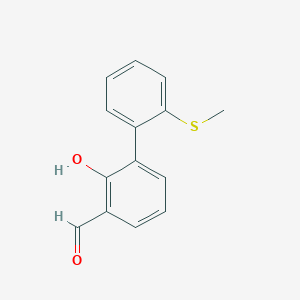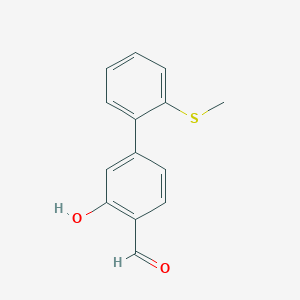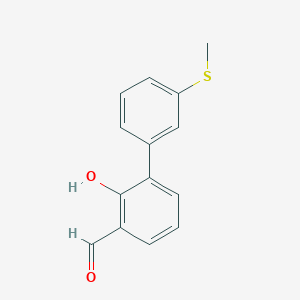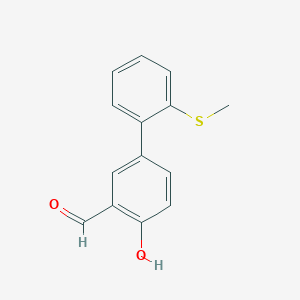
2-Formyl-4-(3-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(3-methylthiophenyl)phenol, 95% (2F4MTP) is a compound that has been used in scientific research for a variety of purposes. It is a phenolic compound that is composed of an aromatic ring with a formyl group and a methylthiophenyl group attached. 2F4MTP has a melting point of around 100°C and is soluble in most organic solvents. 2F4MTP has been used in a range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in oxidation reactions, and as a fluorescent probe for monitoring biological processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Formyl-4-(3-methylthiophenyl)phenol, 95% involves the reaction of 3-methylthiophenol with 2,4-dihydroxybenzaldehyde in the presence of a catalyst.
Starting Materials
3-methylthiophenol, 2,4-dihydroxybenzaldehyde, Catalyst
Reaction
Mix 3-methylthiophenol and 2,4-dihydroxybenzaldehyde in a suitable solvent, Add a catalyst to the mixture, Heat the mixture under reflux for a specific time period, Cool the mixture and filter the resulting solid, Wash the solid with a suitable solvent and dry it to obtain the desired product
Scientific Research Applications
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in oxidation reactions, and as a fluorescent probe for monitoring biological processes. 2-Formyl-4-(3-methylthiophenyl)phenol, 95% has also been used as a starting material for the synthesis of other compounds, such as 2-hydroxy-4-(3-methylthiophenyl)phenol and 2-formyl-4-(3-methylthiophenyl)benzene.
Mechanism Of Action
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used as a catalyst in a variety of oxidation reactions. In these reactions, the phenolic group of 2-Formyl-4-(3-methylthiophenyl)phenol, 95% acts as an electrophile, while the methylthiophenyl group acts as a nucleophile. The reaction occurs when the nucleophile attacks the electrophile, resulting in the formation of an oxonium ion. This oxonium ion then reacts with another nucleophile, resulting in the formation of the desired product.
Biochemical And Physiological Effects
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has been used in a variety of biochemical and physiological studies. It has been used as a fluorescent probe to monitor the activity of enzymes, as well as to study the structure and function of proteins. 2-Formyl-4-(3-methylthiophenyl)phenol, 95% has also been used to study the effects of oxidative stress on cells, as well as to investigate the role of reactive oxygen species in the regulation of cellular processes.
Advantages And Limitations For Lab Experiments
2-Formyl-4-(3-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of reactions. Additionally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% is soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% is not very stable and can degrade in the presence of light or heat.
Future Directions
There are several potential future directions for the use of 2-Formyl-4-(3-methylthiophenyl)phenol, 95% in scientific research. For example, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used to study the effects of oxidative stress on cells, or to investigate the role of reactive oxygen species in the regulation of cellular processes. Additionally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used as a fluorescent probe to monitor the activity of enzymes, or to study the structure and function of proteins. Finally, 2-Formyl-4-(3-methylthiophenyl)phenol, 95% could be used as a starting material for the synthesis of other compounds, such as 2-hydroxy-4-(3-methylthiophenyl)phenol and 2-formyl-4-(3-methylthiophenyl)benzene.
properties
IUPAC Name |
2-hydroxy-5-(3-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBZNBTHNJNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-methylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


